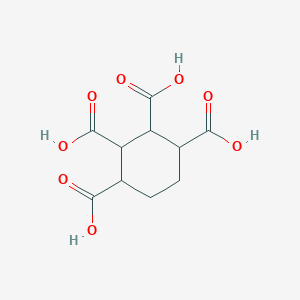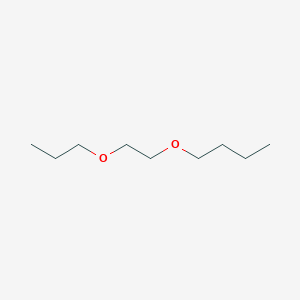
1-(2-Propoxyethoxy)butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Propoxyethoxy)butane is an organic compound with the molecular formula C9H20O2. It is a member of the ether family, characterized by the presence of an oxygen atom connected to two alkyl or aryl groups. This compound is known for its relatively low boiling point of 184.905°C at 760 mmHg and a density of 0.844 g/cm³ .
Preparation Methods
The synthesis of 1-(2-Propoxyethoxy)butane typically involves the reaction of 1-butanol with 2-propoxyethanol under acidic or basic conditions. The reaction can be catalyzed by strong acids like sulfuric acid or strong bases like sodium hydroxide. Industrial production methods often employ continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
1-(2-Propoxyethoxy)butane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of alcohols.
Scientific Research Applications
1-(2-Propoxyethoxy)butane has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the formation of complex ethers and alcohols.
Biology: The compound is utilized in the study of membrane permeability and as a model compound for understanding ether metabolism.
Medicine: Research into its potential as a drug delivery agent is ongoing, given its ability to dissolve both hydrophilic and hydrophobic substances.
Industry: It is employed in the production of specialty chemicals, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of 1-(2-Propoxyethoxy)butane involves its interaction with cellular membranes, where it can alter membrane fluidity and permeability. This is primarily due to its amphiphilic nature, allowing it to integrate into lipid bilayers. The compound can also undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with various molecular targets .
Comparison with Similar Compounds
1-(2-Propoxyethoxy)butane can be compared to other ethers such as:
1-(2-Ethoxyethoxy)butane: Similar in structure but with an ethoxy group instead of a propoxy group, leading to different physical properties and reactivity.
1-(2-Butoxyethoxy)butane: Contains a butoxy group, which affects its solubility and boiling point.
Diethylene glycol dibutyl ether: A more complex ether with two butyl groups, used in different industrial applications
These comparisons highlight the unique properties of this compound, particularly its balance of hydrophilic and hydrophobic characteristics, making it versatile in various applications.
Properties
CAS No. |
18854-58-5 |
|---|---|
Molecular Formula |
C9H20O2 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
1-(2-propoxyethoxy)butane |
InChI |
InChI=1S/C9H20O2/c1-3-5-7-11-9-8-10-6-4-2/h3-9H2,1-2H3 |
InChI Key |
ZCBZQEYJWBUONO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




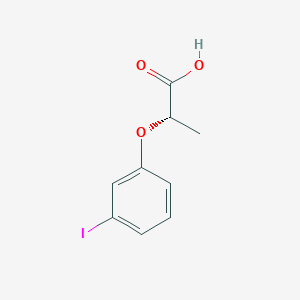
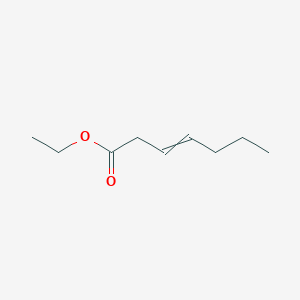
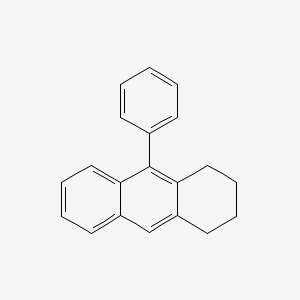
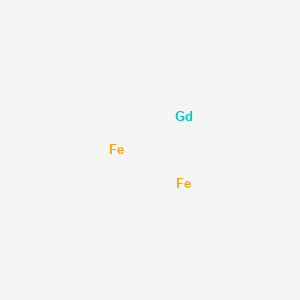
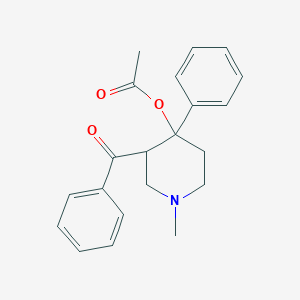
![(4S)-2,2-Dimethyl-4-[(octadecyloxy)methyl]-1,3-dioxolane](/img/structure/B14719148.png)

silane](/img/structure/B14719157.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-phenylalanyl-L-leucine](/img/structure/B14719159.png)
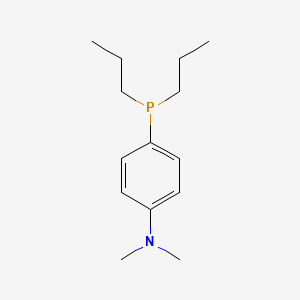
![1-[3-(Propan-2-yl)oxiran-2-yl]ethan-1-one](/img/structure/B14719172.png)
